N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide typically involves the reaction of 4,7-dimethoxybenzo[d]thiazole with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for the reaction, purification, and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4,7-dimethoxybenzo[d]thiazol-2-amine
- N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide
- 4,7-dimethylbenzo[d]thiazol-2-amine
Uniqueness
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide is unique due to its specific substitution pattern on the benzothiazole ring and the benzamide moiety.
Properties
CAS No. |
912762-39-1 |
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Molecular Formula |
C18H18N2O5S |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C18H18N2O5S/c1-22-10-5-6-11(14(9-10)25-4)17(21)20-18-19-15-12(23-2)7-8-13(24-3)16(15)26-18/h5-9H,1-4H3,(H,19,20,21) |
InChI Key |
CLRYZHZFVKYHRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC)OC |
Origin of Product |
United States |
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